REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=O.[NH4+].[N+:6]([C:9]1[CH:14]=[C:13]([N+]([O-])=O)[CH:12]=[CH:11][C:10]=1[CH3:18])([O-:8])=[O:7].[N+](C1C=CC=C([N+]([O-])=O)C=1C)([O-])=O.[Al]>>[N+:1]([C:14]1[C:9]([N+:6]([O-:8])=[O:7])=[C:10]([CH3:18])[CH:11]=[CH:12][CH:13]=1)([O-:4])=[O:3] |f:0.1|
|
Name
|
( 85 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 70° C.
|
Type
|
ADDITION
|
Details
|
were thoroughly mixed
|
Type
|
CUSTOM
|
Details
|
equipped with a sigma wing
|
Type
|
CUSTOM
|
Details
|
obtaining a granular explosive of the present invention
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The thus obtained explosive was recovered from the kneader
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |